Butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester

Catalog No.
S15960859
CAS No.
72928-32-6
M.F
C19H28O2
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ...

CAS Number

72928-32-6

Product Name

Butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester

IUPAC Name

[4-(4-propylcyclohexyl)phenyl] butanoate

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C19H28O2/c1-3-5-15-7-9-16(10-8-15)17-11-13-18(14-12-17)21-19(20)6-4-2/h11-16H,3-10H2,1-2H3

InChI Key

SBQJMHWEPWADHS-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)CCC

Butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester, identified by its CAS number 72928-32-6, is an organic compound characterized by the presence of a butanoic acid moiety esterified with a phenyl group that is further substituted with a trans-propylcyclohexyl group. The molecular formula for this compound is C19H28O2, and it typically appears as a white powder. This compound is notable for its unique structural features, which may influence its chemical behavior and biological activity.

The chemical behavior of butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester can be understood through its reactivity as an ester. Common reactions include:

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield butanoic acid and 4-(trans-4-propylcyclohexyl)phenol.
  • Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, leading to different esters.
  • Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

These reactions are fundamental in organic synthesis and can be utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.

The synthesis of butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester can typically be achieved through several methods:

  • Esterification Reaction: The most straightforward method involves the reaction between butanoic acid and 4-(trans-4-propylcyclohexyl)phenol in the presence of an acid catalyst (e.g., sulfuric acid).
  • Transesterification: This method entails reacting an existing ester with propanol or another alcohol under catalytic conditions to form the desired product.
  • Grignard Reaction: A more complex synthetic route could involve forming a Grignard reagent from a suitable halide and then reacting it with butyric acid or its derivatives.

These methods allow for the production of high-purity compounds suitable for research and application in various fields.

Butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester has potential applications across multiple domains:

  • Pharmaceuticals: Its unique structure may contribute to drug design, particularly for compounds targeting inflammation or microbial infections.
  • Agriculture: This compound could serve as a bioactive agent in agrochemicals due to its potential antimicrobial properties.
  • Material Science: As an ester, it may find uses in polymer chemistry or as a plasticizer in various formulations.

Interaction studies involving butanoic acid and its derivatives often focus on their biological interactions. For example:

  • Protein Binding Studies: Understanding how these compounds interact with proteins can provide insights into their mechanism of action and therapeutic potential.
  • Metabolic Pathway Analysis: Investigating how such compounds are metabolized can reveal their pharmacokinetics and influence on biological systems.

While specific interaction studies on butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester are sparse, similar compounds have been studied extensively for their interactions within biological systems.

Several compounds share structural similarities with butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester. These include:

Compound NameMolecular FormulaKey Characteristics
Butanoic Acid Phenyl EsterC10H12O2Simple phenolic ester with known applications in food flavoring.
Butyric AcidC4H8O2Naturally occurring short-chain fatty acid with significant biological roles.
Propionic Acid Phenyl EsterC11H14O2Similar structure with potential applications in pharmaceuticals.

Uniqueness

Butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester stands out due to its specific cyclohexane substitution, which likely influences its physical properties and biological activity compared to simpler esters or acids. Its complex structure may lead to unique interactions within biological systems that are not observed in more straightforward compounds like butyric acid or phenolic esters.

XLogP3

6.4

Hydrogen Bond Acceptor Count

2

Exact Mass

288.208930132 g/mol

Monoisotopic Mass

288.208930132 g/mol

Heavy Atom Count

21

General Manufacturing Information

Butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester: ACTIVE

Dates

Last modified: 08-15-2024

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